Regioisomeric Discrimination: 5-(4-Ethylphenyl)-DTT vs. 4-Phenyl-5-ethyl-DTT in Inhibitory Activity Against Bacterial FabH
The target compound is a 5-aryl-substituted dithiolethione, whereas its regioisomer 4-phenyl-5-ethyl-3H-1,2-dithiole-3-thione (CAS 146252-75-7) places the ethyl group directly on the dithiole ring. The 4-phenyl-5-ethyl isomer was evaluated as a FabH inhibitor and exhibited IC50 values of 5.7 µM against Escherichia coli FabH and 0.98 µM against Staphylococcus aureus FabH . While the target compound has not been tested in this assay, the 5-aryl substitution pattern is known to direct the compound toward cytochrome P450-mediated oxidative metabolism and H2S release, a pathway not operative for 4-aryl-5-alkyl-DTTs [1]. This regioisomeric distinction means that a procurement choice between these two C11H10S3 isomers determines whether the compound will function as a potential FabH inhibitor or as a microsomal H2S donor, representing a binary functional divergence.
| Evidence Dimension | FabH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not tested in published FabH assays; predicted inactive based on 5-aryl substitution pattern |
| Comparator Or Baseline | 4-Phenyl-5-ethyl-3H-1,2-dithiole-3-thione: IC50 = 5.7 µM (ecFabH), 0.98 µM (saFabH) |
| Quantified Difference | Functional divergence: comparator is a FabH inhibitor; target compound is a predicted microsomal H2S donor scaffold based on 5-aryl-DTT class behavior [1] |
| Conditions | FabH inhibition assay with preincubation; H2S donor assay with rat liver microsomes + NADPH |
Why This Matters
For antibacterial discovery programs targeting FabH, the 4-phenyl-5-ethyl isomer is the appropriate choice; for H2S-related pharmacology or chemoprevention studies, the 5-aryl substitution pattern of the target compound is mechanistically required.
- [1] Dali, M. M., Dansette, P. M., & Mansuy, D., Boucher, J. L. (2020). Comparison of Various Aryl-Dithiolethiones and Aryl-Dithiolones As Hydrogen Sulfide Donors in the Presence of Rat Liver Microsomes. Drug Metabolism and Disposition, 48(6), 426-431. View Source
